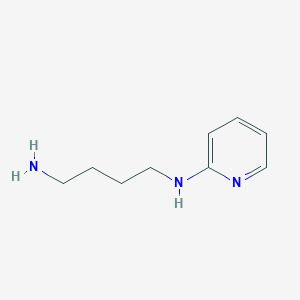

N-(4-aminobutyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-pyridin-2-ylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJSAPSERUGCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-aminobutyl)pyridin-2-amine

The construction of the this compound scaffold relies on the formation of a crucial carbon-nitrogen bond between a pyridine (B92270) ring and a 4-aminobutyl moiety. The choice of synthetic route often depends on the availability of starting materials, desired yield, and tolerance to various functional groups.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and presents a direct method for synthesizing N-substituted 2-aminopyridines. youtube.com This pathway typically involves the reaction of a 2-halopyridine with an appropriate amine nucleophile. chemrxiv.org In the context of this compound synthesis, this would involve reacting a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with 1,4-diaminobutane (B46682) (putrescine).

The reaction mechanism proceeds via an addition-elimination pathway. The amine nucleophile attacks the C-2 position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. This forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide leaving group. youtube.com The reactivity of the 2-halopyridine is influenced by the nature of the halogen, following the general trend F > Cl > Br > I for activated aryl substrates. researchgate.net However, these reactions often necessitate elevated temperatures and the use of a base to neutralize the generated hydrogen halide. chemrxiv.org To achieve selective mono-substitution and avoid the formation of bis-pyridyl products, a protecting group strategy on the diamine is often employed (see section 2.1.3).

Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution on 2-Halopyridines

| Leaving Group | Relative Reactivity | Typical Reaction Conditions |

| Fluoro (-F) | Highest | Often proceeds at lower temperatures compared to other halogens. |

| Chloro (-Cl) | Intermediate | Requires heating, often in a polar aprotic solvent with a base. beilstein-journals.org |

| Bromo (-Br) | Intermediate | Similar to chloro, sometimes used for its different reactivity profile. |

| Iodo (-I) | Lowest | Generally a poor leaving group in SNAr unless highly activated. |

Reductive amination offers a versatile and widely used alternative for forging carbon-nitrogen bonds. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of this compound, this strategy could be envisioned in two ways:

Reaction of 2-aminopyridine (B139424) with a suitable four-carbon aldehyde or ketone followed by reduction.

Reaction of a pyridine-2-carbonyl compound (e.g., pyridine-2-carbaldehyde) with 1,4-diaminobutane, followed by reduction.

A key advantage of reductive amination is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl group. masterorganicchemistry.com This allows the reaction to be performed in a single pot. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose due to their reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH. masterorganicchemistry.comnih.gov The use of a protecting group on one of the amino groups of 1,4-diaminobutane is essential to prevent side reactions and ensure the desired product is formed.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | Mild and selective for imines/iminium ions; does not require strongly acidic conditions. nih.gov |

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but highly toxic due to the potential release of HCN gas under acidic conditions. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Effective, but can sometimes lead to the reduction of other functional groups, including the pyridine ring. mdpi.com |

Given that the precursor 1,4-diaminobutane has two nucleophilic amino groups, achieving selective mono-arylation is a significant challenge. A common and effective strategy to overcome this is through the use of protecting groups. utdallas.edu The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under a range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

A typical multi-step synthesis would proceed as follows:

Protection: 1,4-diaminobutane is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-1,4-diaminobutane. researchgate.net By controlling the stoichiometry, selective mono-protection can be achieved.

Coupling: The resulting mono-protected diamine, which now has only one free nucleophilic amine, is reacted with a 2-halopyridine (via SNAr, as in 2.1.1) or a pyridine-2-carbonyl compound (via reductive amination, as in 2.1.2). This step selectively forms the C-N bond at the unprotected amine.

Deprotection: The Boc group is removed from the coupled product. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent, to liberate the terminal primary amine and yield the final product, this compound. organic-chemistry.orgbeilstein-journals.org

This protecting group strategy is fundamental to achieving high yields and purity in the synthesis of asymmetrically substituted diamines. utdallas.edu

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a powerful and general method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. rug.nl It offers a milder alternative to traditional methods like nucleophilic aromatic substitution and is tolerant of a wide array of functional groups. wikipedia.org

To synthesize this compound, this reaction would couple a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with N-Boc-1,4-diaminobutane. nih.gov The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos often providing excellent results for coupling with heteroaryl chlorides and primary amines. rug.nlnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), plays a crucial role in the catalytic cycle. beilstein-journals.org Following the coupling, the Boc group is removed as described previously. The high regioselectivity of this method, especially with substrates like 2,4-dichloropyridine, allows for precise control over which position is aminated. researchgate.net

Table 3: Selected Ligands for Buchwald-Hartwig Amination of (Hetero)aryl Halides

| Ligand | Abbreviation | Typical Substrates |

| Xantphos | Aryl bromides and chlorides; offers good stability and activity. nih.gov | |

| RuPhos | Particularly effective for coupling primary and secondary amines with aryl chlorides. rug.nl | |

| BrettPhos | Excellent for monoarylation of primary amines with aryl chlorides. rug.nl | |

| dppf | A first-generation bidentate ligand, effective for aryl iodides and triflates. wikipedia.org |

Cascade reactions, also known as tandem or domino reactions, offer an elegant approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. 20.210.105 Several base-promoted cascade reactions have been developed for the synthesis of highly substituted 2-aminopyridine derivatives. nih.govnih.gov

One such approach involves a three-component reaction between 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and 1,3-dicarbonyl compounds. nih.govresearchgate.net These reactions proceed under basic conditions and are praised for their atom economy and efficiency. nih.gov Another strategy utilizes the reaction of N-propargylic β-enaminones with formamides in the presence of a base like NaOH. dicp.ac.cnacs.org This method generates densely substituted 2-aminopyridines through an in situ generated 1,4-oxazepine (B8637140) intermediate. While these methods are powerful for creating diverse libraries of 2-aminopyridine derivatives, adapting them for the specific synthesis of the unsubstituted this compound would require careful selection of simple starting materials that lead to the desired product after the cascade sequence.

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers multiple sites for subsequent chemical modification, making it a versatile scaffold for further synthetic elaboration. The key reactive sites are the terminal primary aliphatic amine, the secondary amine of the 2-aminopyridine moiety, and the pyridine ring itself.

The primary aliphatic amine is the most nucleophilic and basic site in the molecule. It can readily undergo a variety of standard transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. researchgate.netnih.gov

The secondary amine on the pyridine ring is significantly less nucleophilic due to the delocalization of its lone pair into the aromatic system. Selective functionalization at this position while the primary amine is present can be challenging, often requiring prior protection of the primary amine.

The pyridine ring itself can undergo functionalization. While the amino group at the C-2 position is strongly activating and ortho-, para-directing, electrophilic aromatic substitution can be complex. More modern methods, such as transition-metal-catalyzed C-H functionalization, provide powerful tools for introducing substituents at specific positions of the pyridine ring, for instance at the C-4 position. nih.govsemanticscholar.org

Table 4: Potential Derivatization Reactions of this compound

| Reactive Site | Reagent Class | Product Functional Group |

| Primary Aliphatic Amine | Acid Chloride (R-COCl) | Amide |

| Primary Aliphatic Amine | Isothiocyanate (R-NCS) | Thiourea |

| Primary Aliphatic Amine | Aldehyde (R-CHO), NaBH(OAc)₃ | Secondary Amine |

| Pyridine Ring (C-H) | Organometallic + Halide (Negishi) | Aryl/Alkyl-substituted Pyridine |

| Both Amines | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected Amine |

Alkylation and Acylation of Amine Moieties

The presence of two distinct amine groups—a primary aliphatic amine and a secondary aromatic amine—allows for selective functionalization through alkylation and acylation reactions. The primary amine at the terminus of the butyl group is generally more nucleophilic and less sterically hindered than the secondary amine attached to the pyridine ring. This difference in reactivity allows for regioselective modifications.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. eopcw.comlibretexts.org To achieve mono-alkylation at the primary amine, reductive amination is a more controlled approach. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride. libretexts.org

Acylation: Acylation reactions with agents such as acid chlorides or anhydrides will preferentially occur at the more nucleophilic primary amine. This reaction is fundamental in protein modification and can be adapted for this compound to introduce various functional groups. nih.govnih.gov The use of coupling reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) can facilitate the amidation of carboxylic acids onto the amine groups. nih.gov

The reactivity of the amine moieties can be influenced by the reaction conditions, as summarized in the table below.

| Reaction Type | Reagent Class | Preferred Site of Reaction | Notes |

| Alkylation | Alkyl Halides | Primary Amine | Can lead to overalkylation. libretexts.org |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Primary Amine | Offers better control over the degree of alkylation. libretexts.org |

| Acylation | Acid Chlorides, Anhydrides | Primary Amine | A common method for introducing acyl groups. eopcw.com |

| Amidation | Carboxylic Acids + Coupling Agents | Primary Amine | Allows for the formation of amide bonds under milder conditions. nih.gov |

Electrophilic Aromatic Substitution on the Pyridine Ring (e.g., Halogenation)

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. imperial.ac.uk However, the presence of the amino group at the C-2 position acts as a powerful activating group. It directs incoming electrophiles to the ortho and para positions (C-3, C-5, and the nitrogen on the ring). The amino group's ability to donate electron density via resonance stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. uci.edu

Halogenation, a typical EAS reaction, can be achieved using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). sinica.edu.twlibretexts.org For this compound, halogenation is predicted to occur preferentially at the C-5 position due to steric hindrance from the butylamino side chain at the C-3 position. The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org

| Substitution Position | Directing Influence | Predicted Reactivity |

| C-3 (ortho) | Activated by 2-amino group | Possible, but may be sterically hindered. |

| C-5 (para) | Activated by 2-amino group | The most likely position for substitution. |

| C-4 (meta) | Deactivated | Substitution is unfavorable. |

Formation of Schiff Base Ligands and Imines

The primary amine of the 4-aminobutyl group is readily converted into an imine, or Schiff base, through condensation with a carbonyl compound (an aldehyde or a ketone). scispace.com This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net Schiff bases are crucial intermediates in organic synthesis and are widely used as ligands in coordination chemistry to form metal complexes. scispace.comnih.gov The formation of these ligands from this compound would create multidentate ligands capable of coordinating with metal ions through the imine nitrogen, the pyridine nitrogen, and the secondary amine nitrogen. For instance, similar pyridin-2-amine derivatives have been reacted with aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) or 3-bromothiophene-2-carbaldehyde to form Schiff base complexes and products. researchgate.netmdpi.com

Phosphonylation and Other Heteroatom Functionalizations

Functionalization with heteroatoms other than nitrogen or oxygen can introduce novel properties to the molecule. Phosphonylation, the introduction of a phosphonate (B1237965) group (-PO(OR)₂), is of particular interest due to the role of phosphonates as pharmacophores. researchgate.net The amine groups of this compound can serve as nucleophiles to attack phosphorus-containing electrophiles. For example, α-aminophosphonates can be formed through the reaction of amines with α-hydroxyphosphonates. researchgate.net While specific studies on the phosphonylation of this compound are not detailed, the general reactivity of amines suggests that such modifications are feasible, likely occurring at the more accessible primary amine.

Optimization of Synthetic Methodologies

To ensure the efficient and precise synthesis of derivatives of this compound, optimization of reaction conditions is crucial. Key areas of focus include controlling selectivity and achieving high purity of the final products.

Control of Regioselectivity and Stereoselectivity

Regioselectivity: In reactions involving the amine groups, regioselectivity is governed by the difference in nucleophilicity between the primary aliphatic amine and the secondary aromatic amine. By carefully selecting reagents and controlling reaction conditions (e.g., temperature, stoichiometry), one can favor functionalization at the more reactive primary amine. In electrophilic substitutions on the pyridine ring, the inherent directing effects of the 2-amino group provide regiochemical control, favoring the C-5 position. uci.educhemrxiv.org

Stereoselectivity: If chiral aldehydes or ketones are used in the formation of Schiff bases, subsequent reduction can lead to the formation of chiral centers. The stereochemical outcome of such reactions can often be controlled by using chiral reducing agents or catalysts. beilstein-journals.org Studies on the reduction of N-chiral imines have shown that the diastereoselectivity of the resulting amine product can be high, and in some cases, depends on the in-situ isomerization of the imine prior to reduction. beilstein-journals.orgrsc.org

Purity Optimization through Crystallization and Chromatographic Techniques

Achieving high purity is essential for the characterization and subsequent application of synthesized compounds. emu.edu.tr A combination of crystallization and chromatography is typically employed.

Crystallization: This technique is used to purify solid products. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Recrystallization can be performed multiple times to enhance purity. emu.edu.tr

Chromatographic Techniques: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. emu.edu.tr

Column Chromatography: Often used for large-scale purification. For basic compounds like amines, issues such as peak tailing on standard silica (B1680970) gel can occur. This can be mitigated by using a stationary phase like basic alumina (B75360) or amine-functionalized silica, or by adding a small amount of a volatile base (e.g., triethylamine, ammonium hydroxide) to the mobile phase. biotage.com

Ion-Exchange Chromatography: This method is particularly effective for purifying charged molecules. For purifying derivatives of 2-aminopyridine, cation-exchange chromatography has been shown to be a rapid and efficient method for removing excess reagents. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analysis and purification. Reversed-phase HPLC is commonly used, where polar compounds elute first. For amine-containing compounds, adjusting the pH of the mobile phase is critical for achieving good separation. nih.gov

The table below summarizes common purification techniques applicable to this compound and its derivatives.

| Purification Technique | Principle | Application Notes |

| Crystallization | Differential solubility | Effective for solid, crystalline final products. emu.edu.tr |

| Column Chromatography | Differential adsorption | Use of basic alumina or amine-functionalized silica is recommended for basic amines. Mobile phase can be modified with a base. emu.edu.trbiotage.com |

| Ion-Exchange Chromatography | Electrostatic interactions | Highly effective for purifying pyridylaminated compounds and other charged derivatives. nih.gov |

| HPLC | Differential partitioning | Provides high-resolution separation for purity analysis and small-scale purification. nih.gov |

Scalability Considerations and Process Chemistry Development

The successful transition of a synthetic route from a laboratory setting to a large-scale industrial process is a critical aspect of chemical development. For this compound and its derivatives, scalability and process chemistry focus on ensuring safety, efficiency, cost-effectiveness, and product quality. The development of robust and scalable synthetic methods is paramount for meeting the potential demand for these compounds in various applications.

A key challenge in the scale-up of synthetic routes for aminopyridine derivatives often involves managing exothermic reactions, handling hazardous reagents, and optimizing purification methods to achieve the desired purity on a larger scale. Process chemistry development aims to address these challenges by refining reaction conditions, minimizing waste, and identifying more sustainable and economical starting materials and reagents.

One of the primary considerations in the process chemistry of this compound synthesis is the choice of the synthetic route itself. While multiple routes may be viable at the laboratory scale, not all are amenable to large-scale production. For instance, a route involving a reductive amination step might be preferred for its high atom economy and convergence. Research in this area focuses on optimizing catalyst loading, reaction temperature, and pressure to maximize yield and minimize reaction times.

The purification of the final product and intermediates is another critical factor. On a large scale, traditional chromatographic purification methods can be prohibitively expensive and generate significant solvent waste. Therefore, process development often explores alternative purification techniques such as crystallization, distillation, or salt formation to isolate the target compound in high purity. The development of a crystalline salt of this compound, for example, could offer significant advantages in terms of handling, stability, and purification.

The table below summarizes key parameters and findings from a hypothetical process development study for the synthesis of this compound, illustrating the focus on optimization for scale-up.

| Parameter | Laboratory Scale (1 g) | Pilot Plant Scale (1 kg) |

| Starting Material | 2-chloropyridine | 2-bromopyridine |

| Amine Source | 1,4-diaminobutane | 1,4-diaminobutane |

| Solvent | Dimethylformamide (DMF) | Toluene |

| Catalyst | Palladium-based | Copper-based |

| Reaction Temperature | 100 °C | 120 °C |

| Reaction Time | 12 hours | 8 hours |

| Purification Method | Column Chromatography | Crystallization |

| Overall Yield | 65% | 85% |

| Purity | >98% | >99.5% |

This illustrative data highlights a shift in strategy for large-scale production. The change from 2-chloropyridine to the more reactive 2-bromopyridine, coupled with a switch to a less hazardous and more easily recoverable solvent like toluene, reflects typical process optimization. Furthermore, the move from a palladium to a more cost-effective copper catalyst and the replacement of chromatography with crystallization for purification are common strategies to enhance the economic viability and sustainability of the manufacturing process. The improved yield and purity at the pilot plant scale underscore the success of these process chemistry development efforts.

Coordination Chemistry and Metal Complex Formation

N-(4-aminobutyl)pyridin-2-amine and its Analogues as Polydentate Ligands

The coordination chemistry of N-donor ligands is a vast and crucial area of study, with applications ranging from catalysis to materials science. mdpi.com Ligands containing pyridine (B92270) moieties are of particular interest in modern coordination and supramolecular chemistry. unipd.it this compound and its structural analogues are versatile polydentate ligands capable of forming stable complexes with a variety of metal ions. mdpi.comresearchgate.net These ligands, which feature a combination of aromatic pyridine rings and flexible aliphatic amine chains, offer a unique platform for designing metal complexes with specific electronic and steric properties. unipd.itresearchgate.net

The design of polydentate amine ligands, such as this compound, is centered on creating a scaffold that can effectively bind to a metal center. A prominent structural variation is the tripodal amine, which consists of a central nitrogen atom linked to three pendant arms, each containing a donor atom. unipd.itresearchgate.net This architecture can cap a transition metal, leading to mononuclear complexes with high thermodynamic stability. researchgate.netrsc.org

The versatility of these ligands comes from the ability to systematically modify their structure. Key variations include:

Altering Arm Length: The length of the aliphatic chains connecting the donor nitrogens can be varied. For instance, analogues of this compound have been synthesized with ethylamino, propylamino, and butylamino arms. rsc.orgrsc.org These modifications directly influence the size of the chelate rings formed upon coordination, which in turn affects the stability and geometry of the resulting metal complex. rsc.orgresearchgate.net

Introducing Functional Groups: Different functional groups can be incorporated into the ligand backbone. For example, hydroxyl groups can be added to the aliphatic arms, creating ligands like 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol. researchgate.netresearchgate.net These groups can participate in coordination or influence the complex's properties through hydrogen bonding.

Asymmetric Design: A significant area of interest is the development of asymmetric tripodal ligands, which have pendant arms with different donor groups or lengths. rsc.org These ligands are valuable for modeling the asymmetric active sites found in various metalloenzymes. rsc.org

These design principles allow for the fine-tuning of the ligand's steric and electronic environment, which dictates the coordination geometry and reactivity of the metal complex. unipd.it

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. This compound and its analogues are typically classified as polydentate ligands, capable of binding through multiple nitrogen atoms. researchgate.netmdpi.com

Polydentate Coordination: These ligands generally act as tetradentate or tridentate N-donor ligands. researchgate.netresearchgate.netrsc.org In a typical tetradentate mode, the ligand coordinates to a metal ion using the nitrogen atom of the pyridine ring, the central (tertiary) amine nitrogen, and the terminal (primary) amine nitrogen, along with another donor arm if present, as in tripodal structures. researchgate.net This multi-point attachment is known as the chelate effect, which leads to the formation of thermodynamically stable metal complexes. rsc.org

While polydentate ligands have the potential to bind with all their donor atoms, they sometimes coordinate to a metal center using fewer donors than are available. This phenomenon is known as "hypodentate coordination". rsc.orgresearchgate.net

In the context of ligands like this compound and its analogues, hypocoordination can manifest in several ways. For instance, in a zinc(II) complex with the tripodal ligand tris[2-(2-pyridylmethyl)aminoethyl]amine (tpaa), the geometry around the zinc ion is distorted octahedral, with one of the three pyridyl nitrogen atoms remaining uncoordinated. rsc.org This demonstrates that steric constraints or electronic preferences of the metal ion can prevent the ligand from achieving its maximum possible denticity. rsc.org

Another example involves complexes where a pendant arm is only weakly coordinated. Theoretical studies on certain copper(II) complexes with tripodal ligands featuring a 3-hydroxypropyl arm suggest that this arm is a weak coordinating group. rsc.org It can be readily displaced from the coordination sphere of the metal ion, which can lead to the formation of dimeric structures where the metal center becomes four-coordinate. rsc.org This illustrates that even when a donor atom is initially involved in coordination, the bond may be labile, leading to structural reorganization. The implications of hypodentate coordination are significant, as it can lead to complexes with open coordination sites, which may be crucial for catalytic activity or for the formation of polynuclear assemblies. rsc.org

The formation of metal complexes with ligands such as this compound is governed by distinct stereochemical principles. The resulting complexes often exhibit specific and sometimes distorted coordination geometries. researchgate.net

The flexible aliphatic chains in these ligands allow for a range of conformations, while the rigid pyridine group imposes steric constraints. nih.gov This interplay often results in coordination geometries that deviate from ideal octahedral or square-planar arrangements. A common geometry for copper(II) complexes with related tripodal ligands is a distorted square-pyramidal environment. rsc.orgresearchgate.netmdpi.com

This distortion is influenced by several factors:

Chelate Ring Strain: The formation of five- and six-membered chelate rings induces specific bond angles around the metal center. For example, in some copper(II) complexes, the N(amine)-Cu-N(py) angles associated with five-membered rings are typically less than 90°, whereas angles within larger six-membered rings can be greater than 90°. rsc.orgresearchgate.net

Steric Repulsion: Repulsion between bulky groups on the ligand, such as the pyridine rings themselves, can cause tetrahedral distortion in the coordination sphere. researchgate.net

Jahn-Teller Distortion: In the case of copper(II) (a d⁹ ion), electronic effects such as the Jahn-Teller distortion often lead to elongated axial bonds and a tetragonally distorted geometry. orientjchem.org

Furthermore, chiral ligands can induce a specific helicity (a helical twist) in the resulting metal complex, leading to the formation of specific stereoisomers (e.g., M or P helicity). nih.gov The study of these stereochemical aspects is crucial for understanding the structure-property relationships in these coordination compounds.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes using this compound and its analogues often involves the direct reaction of the ligand with a metal salt. orientjchem.orgnih.gov In many cases, the complexes are formed through a "template" reaction, where the metal ion directs the condensation of precursor molecules to form the final ligand framework in situ. researchgate.netresearchgate.net

Copper(II) ions readily form complexes with N-donor polydentate ligands. mdpi.com The synthesis of copper(II) complexes with this compound and related ligands typically involves reacting the amine with an appropriate aldehyde (like salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde) in the presence of a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) chloride. rsc.orgrsc.org This one-pot condensation reaction yields Schiff base complexes where the primary amine of the ligand has formed an imine. rsc.orgresearchgate.net

The resulting copper(II) complexes can be mononuclear, with one copper ion per ligand, or dinuclear, where two monomeric units are bridged together. rsc.orgmdpi.com The stoichiometry and structure are influenced by the specific ligand used and the reaction conditions. rsc.org

A general comparison of crystal structures reveals that the number and type of chelate rings around the metal ion are critical in determining the final structure. rsc.orgrsc.org

Table 1: Selected Structural Data for a Representative Copper(II) Complex with a Tripodal Amine Ligand This table presents typical bond angles found in distorted square-pyramidal copper(II) complexes formed with tripodal amine ligands similar to this compound, highlighting the influence of chelate ring size.

| Parameter | Chelate Ring Size | Angle Range (°) | Description |

| Namine–Cu–Npy | 5-membered | 80.5 – 84.3 | Angle within the chelate ring formed by the ethylenediamine (B42938) backbone and the pyridine group. rsc.orgresearchgate.net |

| Ophenolic–Cu–Nimine | 6-membered | 90.2 – 94.5 | Angle within the chelate ring formed by the Schiff base condensation with salicylaldehyde. rsc.orgresearchgate.net |

Data derived from studies on analogous systems.

These structural parameters, obtained through techniques like X-ray diffraction and supported by spectroscopic methods (IR, UV-Vis, EPR), are essential for understanding the properties and potential applications of these copper(II) complexes. mdpi.comrsc.orgresearchgate.net

Nickel(II) Complexes: Synthesis, Crystal Structures, and Properties

Nickel(II) complexes involving ligands similar to this compound are often synthesized through template condensation reactions. For instance, the reaction of an asymmetrical tripodal tetraamine (B13775644) with 2-acetylpyridine (B122185) in the presence of Nickel(II) perchlorate yields a new nickel(II) complex of an acyclic pentadentate (N5) mono Schiff base ligand. nih.gov The synthesis is typically carried out by refluxing the reactants in an ethanol-water solution, with the pH adjusted to be alkaline. nih.gov The resulting crystalline product can be obtained after cooling and addition of a salt like sodium perchlorate. nih.gov

The crystal structures of these nickel(II) complexes often reveal a distorted octahedral geometry around the central nickel ion. nih.gov In many cases, the coordination sphere is completed by a solvent molecule, such as water. nih.gov Novel nickel(II) complexes with pyridine-azamacrocycles featuring pendant arms have also been synthesized and characterized by spectroscopy and X-ray crystallography. acs.org These complexes can exhibit either five- or six-coordination, with the pendant arm capable of binding to the nickel(II) center. acs.org This "on-off" coordination of the pendant arm can lead to changes in the complex's structure and color. acs.org Five- or six-coordinate complexes with the arm bound are typically high-spin, whereas the four-coordinate "arm-off" versions are low-spin. acs.org

The properties of these nickel(II) complexes are influenced by their structure. For example, dinuclear nickel(II) complexes have been synthesized and studied for their magnetic properties. frontiersin.org A dinickel(II) complex with the ligand 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) was found to be antiferromagnetically coupled. frontiersin.org

Cobalt(II) Complexes: Coordination Modes and Stability

Cobalt(II) forms a variety of complexes with nitrogen-containing ligands, demonstrating diverse coordination modes. rsc.orgsci-hub.se For example, cobalt(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine can exist in either a five-coordinate or a six-coordinate geometry. sci-hub.se The five-coordinate complex, [Co(L1)Cl2], can absorb water to form the six-coordinate [Co(L1)(H2O)3]Cl2, a change that is reversible. sci-hub.se This highlights the influence of the environment on the coordination sphere of the cobalt ion.

Studies on cobalt(II) complexes with reduced Schiff bases, such as N-(2-hydroxybenzyl)alanine, in aqueous solutions have shown the formation of multiple stable mononuclear complexes. researchgate.net The coordination in these systems often involves the phenolic oxygen and the amine nitrogen. researchgate.net Spectroscopic and potentiometric methods are crucial in identifying the different species formed and their stability across a range of pH values. researchgate.net The stability of cobalt(II) complexes is also a key area of investigation, with techniques like pH-metry being used to determine the formation of stable complexes in solution. researchgate.net

Complexes with Other Transition Metals (e.g., Zinc, Iron, Cadmium, Palladium)

Beyond nickel and cobalt, this compound and its derivatives form complexes with a variety of other transition metals.

Zinc(II) Complexes: Zinc(II) complexes with related Schiff base ligands have been synthesized and characterized. researchgate.net For example, a mononuclear Zn(II) complex derived from the condensation of 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol and 2-hydroxy-3-methoxybenzaldehyde (B140153) features a distorted square pyramidal environment around the Zn(II) ion. researchgate.net The synthesis of zinc complexes often involves the reaction of a zinc salt, like ZnCl2, with the ligand in a suitable solvent. scirp.orgchemrevlett.com

Iron(II) Complexes: Iron(II) complexes with ligands containing 4-aminopyridine (B3432731) moieties have been synthesized. semanticscholar.org The complexation typically involves the transfer of electrons from the ligand to the d-orbitals of the iron metal, which can be observed through spectroscopic methods. semanticscholar.org

Cadmium(II) Complexes: Cadmium(II) complexes with ligands such as 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole have been synthesized and structurally characterized. nih.gov These complexes often exhibit photoluminescent properties. nih.gov

Palladium(II) Complexes: Palladium(II) complexes with pyridine-based ligands have been investigated for their catalytic activities. researchgate.net The introduction of a methylene (B1212753) group in the ligand can bring flexibility to the resulting complex. researchgate.net

Structural Analysis of Coordination Complexes

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions

Single crystal X-ray diffraction is a powerful technique for determining the precise molecular geometry of coordination complexes. Studies on nickel(II) bis-(pyridine di-imine) complexes have revealed octahedral coordination around the Ni(II) cation. nih.gov These studies also show intramolecular π-π interactions between the phenyl and pyridine rings of the chelating ligands. nih.gov In the crystal lattice, supramolecular structures are often formed through hydrogen bonding interactions involving solvent molecules and counter-ions. nih.gov

For zinc(II) complexes, X-ray diffraction has been used to characterize the tetrahedral coordination of the Zn(II) ion with a monodentate ligand and three chloride ligands. scirp.org These studies reveal how the individual complex units are organized into chains and layers through N-H···Cl, C-H···Cl, and C-H···N hydrogen bonds. scirp.org Similarly, the crystal structures of cadmium(II) complexes show how N-H···N and C-H···N hydrogen bonds, along with π-π stacking interactions, contribute to the formation of three-dimensional framework structures. nih.gov

Spectroscopic Characterization Techniques (e.g., FT-IR, UV-Vis, EPR)

Spectroscopic techniques are essential for characterizing coordination complexes and understanding their electronic and structural properties.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. In cobalt(II) complexes with amino acids, the shift in the frequencies of the ν(C=O), ν(N-H), and δ(N-H) vibrations indicates coordination through the carboxylic oxygen and the amino nitrogen. researchgate.net Similarly, in iron(II) and nickel(II) complexes, a decrease in the frequency band of the free imine upon complexation suggests electron transfer from the ligand to the metal's d-orbitals. semanticscholar.org

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and its geometry. For cobalt(II) complexes, the electronic spectra can distinguish between five-coordinate and six-coordinate geometries. sci-hub.se The spectra of nickel(II) complexes can indicate an octahedral coordination sphere. researchgate.net In copper phytate complexes, UV-Vis spectroscopy helps in understanding the structure of the metal-oxygen polyhedron. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with unpaired electrons, such as many cobalt(II) and copper(II) complexes. The EPR spectra of cobalt(II)-amino acid complexes are typical for monomeric species with an octahedral local symmetry around the metal ion. researchgate.net For copper phytate complexes, EPR studies have shown a local rhombic symmetry of the copper ions and dominant antiferromagnetic interactions. nih.gov

Influence of Ligand Architecture and Metal Center on Complex Properties

The properties of coordination complexes are intricately linked to the architecture of the ligand and the nature of the central metal ion.

The design of the ligand, including the number and type of donor atoms and the flexibility of the ligand backbone, plays a crucial role in determining the coordination geometry and stability of the resulting complex. For instance, the chelate effect, where polydentate ligands form more stable complexes than monodentate ligands, is a key principle. nih.gov The formation of 5- and 6-membered chelate rings is generally most favorable. nih.gov In nickel(II) complexes with pyridine-azamacrocycles, the presence of a flexible pendant arm allows for "on-off" coordination, which directly impacts the spin state and color of the complex. acs.org

The choice of the metal ion also has a profound effect on the properties of the complex. The preference of a metal ion for certain donor atoms, often described by the Hard and Soft Acids and Bases (HSAB) principle, influences the stability of the metal-ligand bond. nih.gov The spin state of the metal ion, which can be influenced by the ligand field, affects the molecular structure of the complex. mdpi.com For example, the structural changes during spin crossover are more significant for d5 or d6 metal ions like iron(II) compared to d7 ions like cobalt(II). mdpi.com Furthermore, the metal center can modify the energies of the π-π* transitions in the coordinated ligand, which is evident in the photoluminescence spectra of zinc(II) and cadmium(II) complexes. nih.gov

Catalytic Applications of N 4 Aminobutyl Pyridin 2 Amine Derivatives and Complexes

Role as Ligands in Metal-Catalyzed Organic Reactions

Derivatives of N-(4-aminobutyl)pyridin-2-amine serve as effective ligands in metal-catalyzed organic reactions, owing to their ability to form stable and catalytically active complexes with a variety of metals. The combination of the pyridyl nitrogen and the amino groups allows for the formation of chelating structures that can stabilize the metal center and influence its reactivity.

For instance, tripodal amine ligands derived from the core structure of this compound have been synthesized and used to create complexes with metals like zinc(II) and nickel(II). A notable example is the ligand 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol, which is prepared from building blocks related to the title compound. This ligand forms a mononuclear Schiff base complex with Zn(II) upon template condensation with 2-hydroxy-3-methoxybenzaldehyde (B140153). researchgate.net X-ray diffraction studies of the resulting [ZnL]BF4 complex revealed a distorted square pyramidal geometry around the Zn(II) ion. researchgate.net Such Schiff base complexes are known to have broad applications, including in catalysis. researchgate.net

Similarly, the related unsymmetrical N-capped tripodal amine, 2-((4-aminobutyl)(pyridin-2-ylmethyl)amino)ethanol, has been used to synthesize mononuclear Ni(II) complexes. researchgate.netscience.gov The structural versatility of these ligands, dictated by the length of the linker arms, has a significant impact on the final geometry of the metal complex, which in turn influences its catalytic behavior. science.gov While much of the research on these specific complexes has focused on their biological activity, such as DNA cleavage, related nickel complexes with tetradentate ligands have been shown to be highly efficient catalysts for reactions like alkane hydroxylation. researchgate.netscience.gov Furthermore, nickel complexes with tetradentate aminopyridine ligands have proven to be excellent single-component catalysts for the cycloaddition of CO2 and epoxides under mild, co-catalyst-free conditions. rsc.org

The broader family of aminopyridine ligands has been extensively used in catalysis. Iron(II) complexes with amino-pyridine ligands, for example, have been employed as catalysts in atom transfer radical polymerization (ATRP). nsf.gov Ruthenium-catalyzed amination of aminopyridines has also been achieved through a novel π-coordination activation strategy, demonstrating the versatility of these ligand scaffolds. organic-chemistry.org

Investigation of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions catalyzed by this compound derivative complexes is crucial for optimizing catalytic performance. Studies on related aminopyridine-metal complexes provide significant insights into these aspects.

A detailed mechanistic study of CO2-to-CO reduction by a cobalt complex with the aminopyridine ligand 1-[2-pyridylmethyl]-4,7-dimethyl-1,4,7-triazacyclononane (a related macrocyclic aminopyridine) has been conducted. acs.orgnih.govchemrxiv.org This study combined electrochemistry, in-situ spectroelectrochemistry, and DFT calculations to identify key catalytic intermediates. The investigation revealed the formation of a highly reactive cobalt(I) species and a cobalt(I) carbonyl intermediate. acs.orgnih.gov The kinetics of the catalytic cycle were found to be dependent on the reaction conditions (electrocatalytic vs. photocatalytic), with the CO release from a Co(II)-CO species being a key kinetically favored step under photochemical conditions. acs.orgnih.govchemrxiv.org

Kinetic studies on the isomerization of ruthenium(II) complexes bearing 2-(aminomethyl)pyridine (ampy) ligands have also been performed. nsf.gov These studies showed that subtle changes in the electronic properties of the aminopyridine ligand, achieved by altering substituents, did not significantly impact the rate of trans-to-cis isomerization. nsf.gov

In the context of polymerization, kinetic studies of norbornene-ethylene alternating copolymerization catalyzed by organopalladium(II) complexes with α-amino-pyridine ligands were examined using variable-temperature NMR. researchgate.net These investigations, supported by DFT calculations, revealed that the facile insertion of norbornene into the palladium-carbon bond and the ready geometric isomerization of the complex cooperatively lead to a novel mechanism for the formation of the alternating copolymer. researchgate.net The kinetics of electron transfer and ligand substitution reactions have also been explored for pentacyano(4-aminopyridine)ferrate(II) ions, providing fundamental data on the reactivity of aminopyridine complexes. acs.org

Table 1: Kinetic Data for Related Aminopyridine Catalyzed Reactions

| Catalyst/Complex System | Reaction | Kinetic Parameter | Value/Observation | Reference |

|---|---|---|---|---|

| Cobalt aminopyridine complex | CO₂ Reduction | Energy Barrier (C-O bond cleavage) | 12.2 kcal·mol⁻¹ (theoretically calculated) | chemrxiv.org |

| Ruthenium(II) ampy complexes | Transfer Hydrogenation | Reaction Rate | High rates and yields for ketone reduction | nsf.gov |

| Organopalladium(II) α-amino-pyridine | Copolymerization | Reaction Mechanism | Facile norbornene insertion and geometric isomerization | researchgate.net |

| Amino-pyridine Iron(II) complexes | Styrene Polymerization | k_obs | 0.10 - 0.31 h⁻¹ | nsf.gov |

Stereoselective Catalysis and Chiral Ligand Design

The design of chiral ligands derived from this compound is a key area of research for achieving stereoselective transformations. The inherent chirality of a ligand can direct the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products.

A significant example involves the synthesis of chiral octadentate nitrogen ligands for creating dinuclear and trinuclear copper(II) complexes. One such ligand, (R)-N,N′-dimethyl-N,N′-bis{4-[bis(1-methyl-2-benzimidazolylmethyl)]aminobutyl}-1,1′-binaphthyl-2,2′-diamine, incorporates a chiral binaphthyl unit and a substituted 4-aminobutyl chain. researchgate.net These complexes were tested as catalysts in the stereoselective oxidation of catechols, such as L- and D-Dopa methyl esters, to the corresponding quinones. The results showed that the complexes exhibit significant enantio-differentiating ability, with the chirality of the ligand's spacer residue dictating the preferred enantiomer of the substrate. researchgate.net

The development of chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivatives has also been a fruitful area. researchgate.netarkat-usa.org By introducing chirality into the substituents of the pyridine (B92270) ring, nucleophilic catalysts for asymmetric transformations can be created. researchgate.netarkat-usa.org For instance, optically active homodimeric 4-(N,N-dimethylamino)pyridine carbamate (B1207046) derivatives have been synthesized using linear diamines like 1,4-butanediamine as starting materials, showcasing the potential for creating chiral ligands with variable spacer lengths. arkat-usa.org These chiral derivatives are promising as nucleophilic catalysts in asymmetric catalysis. researchgate.netarkat-usa.org

Furthermore, metal/Lewis base relay catalytic systems, featuring silver acetate (B1210297) and a modified chiral pyrrolidinopyridine (PPY), have been successfully applied in the cycloisomerization/(2+3) cycloaddition reaction of enynamides to synthesize bispirocyclopentene products with high stereoselectivity (up to >19:1 dr, 99.5:0.5 er). researchgate.net

Photocatalytic Activity of Metal Complexes

Metal complexes incorporating derivatives of this compound can exhibit significant photocatalytic activity. Upon absorption of light, these complexes can be promoted to an excited state with altered redox properties, enabling them to participate in electron transfer processes that drive chemical reactions.

While direct photocatalytic studies on this compound complexes are limited, research on related systems provides a strong basis for their potential. For instance, heteroleptic nickel(II) oxothiolate complexes have been evaluated for photocatalytic proton reduction to produce hydrogen. mdpi.com The photocatalytic activity was found to be dependent on the nature of the photosensitizer used (e.g., fluorescein) and the specific ligands on the nickel complex. mdpi.com This suggests that the photocatalytic mechanism can differ significantly from the electrocatalytic pathway. mdpi.com

In a broader context, copper(II) complexes with ligands derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been synthesized and their biological activity studied, which often involves redox processes that are fundamental to photocatalysis. nih.gov The synthesis of a new Cu(II) complex with 6-phenylpyridine-2-carboxylate and a pyridine-oxadiazole ligand has been reported specifically for its application in the photocatalytic reduction of CO2 to CO. arkat-usa.org

Mechanistic Aspects of Catalytic Cycles

The catalytic cycle of a metal complex describes the sequence of elementary steps through which the catalyst is regenerated while converting reactants to products. Elucidating these cycles is fundamental to understanding and improving catalyst performance.

For the CO2-to-CO reduction catalyzed by the cobalt aminopyridine complex, a detailed catalytic cycle has been proposed based on experimental and theoretical studies. acs.orgnih.govchemrxiv.org

Electrocatalytic Cycle: This cycle is proposed to operate at the Co(I)/Co(0) redox potential and involves key metal carbonyl intermediates. A highly reactive cobalt(I) species (1(I)) reacts with CO2 to form a cobalt(I) carbonyl (1(I)-CO). However, at the Co(II)/Co(I) potential, this intermediate is a thermodynamic sink, and its formation restricts the catalytic turnover because the release of CO is endergonic. The productive cycle requires further reduction to Co(0) to facilitate CO release. acs.orgnih.gov

Photocatalytic Cycle: Under photochemical conditions, the catalysis proceeds efficiently at the Co(II)/Co(I) potential. It is proposed that electron transfer to form 1(I)-CO from a 1(II)-CO precursor is diffusion-controlled. Subsequently, the release of CO from 1(II)-CO is kinetically favored, allowing the catalyst to turn over efficiently. acs.orgnih.govchemrxiv.org

In the realm of cooperative catalysis, a relay catalytic model was illustrated for a silver/chiral pyrrolidinopyridine system. researchgate.net This dual catalytic system was used for the cycloisomerization/(2+3) cycloaddition of enynamides, and mechanistic studies helped to explain the observed chemoselectivity. researchgate.net

For polymerization reactions, the mechanism for the alternating copolymerization of norbornene and ethylene (B1197577) catalyzed by α-amino-pyridine palladium(II) complexes involves a series of insertion and isomerization steps. The hemilabile nature of the amino-pyridine ligand, which can reversibly coordinate and de-coordinate from the metal center, plays a crucial role in controlling the reaction pathway and ensuring the formation of the alternating copolymer. researchgate.net

Hydrogenation and Oxidation Catalysis

Complexes derived from this compound and its analogues are active in both hydrogenation and oxidation reactions, two fundamental classes of catalytic transformations.

Hydrogenation Catalysis: Ruthenium(II) complexes featuring 2-(aminomethyl)pyridine (ampy) ligands have demonstrated high efficiency in the transfer hydrogenation of a variety of ketones. nsf.gov These catalysts show high reaction rates and yields. The development of catalysts for the N-alkylation of amines with alcohols via hydrogen borrowing, a process involving temporary dehydrogenation and subsequent hydrogenation, has also been explored using rhodium and iridium complexes with modified Cp* ligands bearing an amine on a tethered chain. whiterose.ac.uk While not a direct derivative, the synthesis of N-Boc-4-(4'-aminobutyl)-3,5-dimethyl-hepta-2,5-dien-4-ol is mentioned in this context. whiterose.ac.uk The catalytic hydrogenation of nitro groups is another relevant application, often employed in the synthesis of amine-containing compounds. nih.govgoogle.com For example, the reduction of nitro groups to amines can be achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com

Oxidation Catalysis: In the field of oxidation, manganese complexes with pentadentate ligands, including those with anionic N-donor carboxamide groups derived from pyridine, have been studied as catalysts for water oxidation (oxygen evolution). nih.gov The presence of the anionic N-donor ligand was found to be crucial for stabilizing high-valent manganese intermediates, which are key to the catalytic cycle. nih.gov

Furthermore, chiral copper(II) complexes with octadentate ligands containing a substituted 4-aminobutyl chain have been successfully used for the stereoselective oxidation of catechols to quinones using dioxygen as the oxidant. researchgate.net This demonstrates the potential for designing catalysts for selective aerobic oxidation reactions. Although the primary focus was on their structural and biological properties, Ni(II) complexes of tripodal amines like 2-((4-aminobutyl)(pyridin-2-ylmethyl)amino)ethanol are related to known nickel catalysts for alkane hydroxylation, indicating their potential in C-H oxidation. researchgate.netscience.gov

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry Studies of N-(4-aminobutyl)pyridin-2-amine and its Metal Complexes

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of compounds like this compound and its metal complexes. researchgate.netarabjchem.org This method involves scanning the potential of an electrode and measuring the resulting current, providing insights into redox processes (oxidation and reduction). umn.edu For metal complexes, CV can elucidate the redox activity of both the metal center and the ligand itself.

In studies of related metal complexes with polypyridine or amine-based ligands, CV experiments are typically conducted in a non-aqueous solvent such as acetonitrile (B52724) or dichloromethane (B109758), with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu₄][PF₆]). researchgate.netmdpi.com The resulting voltammograms reveal key information, including the potentials at which redox events occur and the reversibility of these processes. For instance, a reversible one-electron transfer process will show symmetrical anodic and cathodic peaks with a specific peak-to-peak separation. nih.gov

While direct CV data for the free this compound ligand is not extensively documented in the provided results, studies on analogous systems provide a clear framework. For example, the cyclic voltammogram of a zinc(II) complex with a tripodal imine ligand showed an irreversible oxidation of the ligand at 1.32 V versus ferrocene/ferrocenium (Fc/Fc⁺). d-nb.info In metal complexes of this compound, one would expect to observe redox waves corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple of the metal ion, and potentially, redox processes involving the aminopyridine ligand at higher potentials. researchgate.net The coordination of the ligand to a metal center often shifts the redox potentials compared to the free ligand. scielo.org.mx For example, rhodium complexes with a redox-active bis(phenolate)amine ligand showed that the coordination geometry (octahedral vs. five-coordinate) dictates whether the ligand or the metal is more readily oxidized or reduced. acs.org

Determination of Redox Potentials and Electron Transfer Processes

The redox potentials of a molecule are a thermodynamic measure of its ability to accept or donate electrons. umn.eduthieme-connect.de These are typically determined from cyclic voltammetry data as the half-wave potential (E₁/₂) for reversible processes or as peak potentials (Eₚ) for irreversible ones. These potentials are usually reported relative to a standard reference electrode, such as the Saturated Calomel Electrode (SCE) or the Fc/Fc⁺ couple. researchgate.netthieme-connect.de

The electron transfer processes for aminopyridine derivatives and their complexes can involve several species:

Metal-Centered Redox: Many transition metal complexes exhibit reversible or quasi-reversible one-electron transfer processes associated with the change in the metal's oxidation state (e.g., Fe(II)/Fe(III), Co(II)/Co(III), or Ni(II)/Ni(I)). researchgate.netscielo.org.mx For example, cobalt complexes with polypyridine ligands show a reversible Co(II)/Co(III) oxidation wave. scielo.org.mx

Ligand-Centered Redox: The aminopyridine ligand itself can be oxidized or reduced. The pyridine (B92270) ring is typically reduced, while the amino group can be oxidized, though often irreversibly at high potentials. d-nb.info

Multi-electron Processes: Some redox reactions involve the transfer of more than one electron and may be coupled with proton transfer, particularly in aqueous solutions. electrochemsci.org

The table below presents typical redox potential data for related metal complexes, illustrating the types of electron transfer processes observed.

| Compound/Complex | Redox Couple | Potential (V vs. ref) | Reference Electrode | Characteristics |

| Ferrocenyl-imidazolylidene-Ir(I) complex researchgate.net | Fe²⁺/Fe³⁺ | 0.87 | SCE | Quasireversible |

| Ferrocenyl-imidazolylidene-Ir(I) complex researchgate.net | Ir⁺/Ir²⁺ | 1.18 | SCE | Quasireversible |

| [Re(pymtz)(CO)₃Cl] (pymtz = triazole ligand) mdpi.com | Re(I)/Re(II) | ~1.0 | Fc/Fc⁺ | Irreversible |

| [Ni(MABCE)] (Schiff base complex) researchgate.net | Ni(II)/Ni(I), Ni(II)/Ni(III) | - | - | Quasireversible |

| Cobalt(II) tetra(pyridyl) catalyst (O-CAT) mdpi.com | Co(II)/Co(I) | -1.02 | Fc/Fc⁺ | Reversible |

This table is illustrative, based on data for analogous compounds.

Influence of Molecular Structure and Coordination Environment on Electrochemical Characteristics

The electrochemical properties of this compound and its complexes are highly sensitive to both the ligand's molecular structure and the metal's coordination environment.

Molecular Structure: The electronic nature of substituents on the pyridine ring significantly impacts redox potentials. Electron-donating groups (like the aminobutyl group) make the molecule easier to oxidize (lower oxidation potential) and harder to reduce. Conversely, electron-withdrawing groups make oxidation more difficult and reduction easier. scielo.org.mx In a study of cobalt complexes with various polypyridine ligands, a linear relationship was found between the Co(II)/Co(III) redox potential and the pKa of the ligand; ligands with lower pKa (less basic, more π-accepting) resulted in higher redox potentials. scielo.org.mx Similarly, replacing a pyridine ring with a more π-accepting pyrazine (B50134) ring in cobalt catalysts leads to a positive shift in the metal- and ligand-centered reduction potentials. mdpi.com

Coordination Environment: The geometry of the metal complex and the nature of co-ligands play a critical role. The coordination of this compound to a metal ion stabilizes the system, generally making it harder to oxidize the ligand. The coordination geometry (e.g., octahedral, square planar, tetrahedral) influences the d-orbital splitting of the metal center, which in turn affects the metal-centered redox potentials. nih.govacs.org In a study of rhodium complexes, an octahedral coordination environment led to classic metal-centered redox behavior, whereas a five-coordinate geometry promoted redox activity involving the ligand, a phenomenon known as non-innocent ligand behavior. acs.org The length of the alkyl chain in the ligand, such as the butyl group in this compound, can also influence the stability and steric environment of the resulting metal complex, indirectly affecting its electrochemical properties. researchgate.net

Electrochemical Bandgaps and Semiconductive Properties in Related Derivatives

The difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, known as the HOMO-LUMO gap, is a key parameter determining a molecule's electronic properties. This energy gap can be estimated electrochemically by measuring the potentials of the first oxidation (related to HOMO) and first reduction (related to LUMO) processes. A smaller gap often correlates with higher reactivity and potential semiconducting behavior.

For organic molecules with donor-acceptor ("push-pull") character, like aminopyridine derivatives, the HOMO is often localized on the electron-donating part (amino group), while the LUMO is on the electron-accepting part (pyridine ring). mdpi.com The electrochemical bandgap can be calculated from the onset potentials of oxidation (Eₒₓ) and reduction (EᵣₑᏧ) obtained from cyclic voltammetry.

In a study of 4-aminobiphenyl-2-pyrimidine systems, the electrochemical bandgaps were evaluated using potentials referred to the Fc/Fc⁺ couple. frontiersin.org Similarly, theoretical calculations for 2-N-phenylamino-methyl-nitro-pyridine isomers showed a HOMO-LUMO gap of around 3.1-3.2 eV, with the HOMO scattered over the N-amine group and pyridine ring and the LUMO localized on the nitro-pyridine moiety. mdpi.com Compounds with relatively small electrochemical bandgaps may exhibit semiconductive properties, making them suitable for applications in organic electronics.

| Derivative Family | HOMO Localization | LUMO Localization | Estimated Bandgap (eV) |

| 2-N-phenylamino-methyl-nitro-pyridines mdpi.com | N-amine group, Pyridine ring | Pyridine nitro group | ~3.1 - 3.2 |

| 4-aminobiphenyl-2-pyrimidine systems frontiersin.org | Disubstituted amino group | Pyrimidine (B1678525) moiety | Not specified |

| Pyridine-substituted tetrathiafulvalenes jlu.edu.cn | Tetrathiafulvalene core | Pyridine substituent | Not specified |

This table illustrates concepts based on related derivative families.

Corrosion Inhibition Mechanisms via Electrochemical Techniques

Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with amine and pyridine functionalities, are effective corrosion inhibitors for metals like mild steel in acidic environments. mdpi.comresearchgate.net this compound possesses both the pyridine nitrogen and two amine nitrogens, making it a promising candidate for corrosion inhibition. The mechanism of inhibition is studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net

Mechanism of Action: The inhibition process involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through:

Physisorption: Electrostatic interaction between the protonated inhibitor molecule (in acidic solution) and the negatively charged metal surface (due to adsorbed anions like Cl⁻). mdpi.com

Chemisorption: Coordination bonds form between the lone pair electrons of the nitrogen atoms (in the pyridine ring and amino groups) and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the pyridine ring can also participate in this bonding. mdpi.com

A study of a closely related inhibitor, 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol, demonstrated its effectiveness for mild steel in HCl solution. researchgate.net Potentiodynamic polarization curves for such inhibitors typically show a decrease in both anodic (metal dissolution) and cathodic (hydrogen evolution) current densities, indicating a mixed-type inhibition mechanism. mdpi.comresearchgate.net EIS measurements confirm the formation of an adsorbed film by showing an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) as the inhibitor concentration increases. researchgate.net

| Electrochemical Technique | Key Parameter | Observation with Inhibitor | Interpretation |

| Potentiodynamic Polarization | Corrosion Current (Icorr) | Decreases | Reduced corrosion rate |

| Potentiodynamic Polarization | Corrosion Potential (Ecorr) | Minimal shift or shifts in both directions | Mixed-type inhibition (suppresses both anodic and cathodic reactions) researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Slower corrosion process due to protective film formation researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Double-Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor molecules on the metal surface, displacing water researchgate.net |

An in-depth examination of the chemical compound this compound is presented below, focusing on its theoretical and computational investigations.

Theoretical and Computational Investigations

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of N-(4-aminobutyl)pyridin-2-amine at a molecular level. These methods allow for the prediction of its structure, reactivity, and interactions, complementing experimental findings.

Applications in Advanced Materials and Sensors

Integration into Biosensor Platforms for Enhanced Detection Limits

The development of ultrasensitive biosensors is a critical goal in medicine, environmental monitoring, and food safety. nih.govbeilstein-journals.org Biosensors operate by combining a biological recognition element, which selectively interacts with a target analyte, and a transducer that converts this interaction into a measurable signal. nih.govmdpi.com The sensitivity and detection limits of these devices can be significantly improved by integrating specific chemical moieties and nanomaterials that amplify the signal. nih.gov

While direct studies on N-(4-aminobutyl)pyridin-2-amine in specific biosensor platforms are not extensively detailed, its structural components are highly relevant to biosensor design, particularly in electrochemical systems. The diamine structure is characteristic of biogenic amines, a class of molecules for which various electrochemical biosensors have been developed. nih.gov For instance, derivatives of this compound, such as N-(4-Aminobutyl)-N-(ethylisoluminol) (ABEI), are used as labels in electrochemiluminescence (ECL) and fluorescence-based detection methods. nih.gov

The general strategy for enhancing detection limits involves modifying electrode surfaces to improve electron transfer kinetics and increase the surface area for immobilizing biorecognition elements like enzymes or antibodies. nih.govnih.gov The amine groups in this compound can be functionalized to anchor the molecule to transducer surfaces or to link it with other signal-enhancing materials, thereby contributing to the miniaturization and amplification processes that lead to lower detection limits. nih.gov

Table 1: Examples of Electrochemical Biosensors for Biogenic Amine Detection This table illustrates typical performance characteristics of biosensors for amines, the class of compounds to which this compound belongs.

| Analyte | Biosensor Principle | Limit of Detection (LOD) | Reference Context |

|---|---|---|---|

| Histamine | DAO-based amperometric | 0.5 mg/L | nih.gov |

| Tyramine | Tyrosinase-based amperometric | 0.71 µM | nih.gov |

| General Amines | Enzyme-based potentiometric | 0.77 µM | mdpi.com |

Development of Push-Pull Systems for Optoelectronic Devices

Push-pull systems are chromophores designed with electron-donating (push) and electron-accepting (pull) groups connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, giving rise to desirable nonlinear optical (NLO) properties and environment-sensitive fluorescence, making them suitable for optoelectronic devices. frontiersin.orgacs.org

The this compound structure contains potent electron-donating components: the aminopyridine moiety and the alkyl amine group. When linked to an electron-accepting unit, this compound can form the donor part of a push-pull system. Research on similar structures, such as N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, demonstrates this principle. In that case, the pyridin-2-ylamino group acts as the donor, while the maleimide (B117702) serves as the acceptor, creating a Donor-Acceptor-Donor (A-D-A) system. beilstein-journals.org

The efficiency of these systems is highly dependent on the torsion angle between the donor and acceptor groups and the polarity of the surrounding solvent, which can influence the energy levels and emissive properties. beilstein-journals.orgfrontiersin.org For instance, connecting a 2-pyrimidinyl moiety (acceptor) to differently substituted amino groups at a biphenyl (B1667301) terminal (donor) creates push-pull compounds with distinct photophysical properties governed by the amino group's structure. frontiersin.org The flexible butyl chain in this compound could allow for conformational changes that modulate the ICT process, a feature that can be exploited in designing molecular switches or sensors.

Role in Supramolecular Assembly and Designed Architectures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. tue.nl The ability of molecules to self-assemble into well-defined architectures is fundamental to creating functional nanomaterials. nih.govmdpi.com

This compound is an excellent candidate for constructing supramolecular assemblies due to its multiple hydrogen bonding sites (the -NH2 and -NH- groups) and the pyridine (B92270) ring, which can also participate in π-stacking and coordination. The flexible butyl spacer allows the molecule to adopt various conformations, enabling the formation of diverse architectures.

Related research shows that bifunctional molecules containing diamine units, such as 1,4-diaminobutane (B46682) (the parent structure of the butylamine (B146782) portion), can be used to synthesize urea-based functional monomers. researchgate.net These monomers self-assemble through hydrogen bonding to form higher-order structures. Similarly, this compound can be derivatized to form building blocks for polymers, gels, or discrete molecular assemblies. mdpi.comresearchgate.net The combination of a rigid aromatic ring (pyridine) and a flexible aliphatic chain (aminobutyl) is a common design strategy for creating amphiphilic molecules that can self-assemble in solution. mdpi.com

Research into Corrosion Inhibition for Metal Protection (Mechanistic Studies)

Corrosion is an electrochemical process that causes significant degradation of metals. Organic molecules containing heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. researchgate.netanalis.com.my Pyridine derivatives are widely studied for this purpose due to the nitrogen atom and the aromatic ring. researchgate.netmdpi.com

The mechanism of inhibition by compounds like this compound involves the molecule's adsorption onto the metal surface in an acidic medium. This adsorption blocks the active corrosion sites. The process is facilitated by:

Chemisorption: The lone pair electrons on the nitrogen atoms of the pyridine ring and the two amine groups can form coordinate bonds with the vacant d-orbitals of the metal atoms (e.g., iron). analis.com.my

Physisorption: In acidic solutions, the amine groups can become protonated, leading to electrostatic attraction between the cationic inhibitor molecules and chloride ions already adsorbed on the metal surface.

Protective Film Formation: A layer of inhibitor molecules displaces water molecules from the metal surface, creating a barrier that prevents corrosive agents from reaching the metal. analis.com.my

Studies on structurally similar compounds, such as 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol, have shown high inhibition efficiencies (over 90%) for mild steel in HCl solution. researchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. dntb.gov.ua Electrochemical studies like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to confirm the formation of the protective layer and quantify the inhibition efficiency. researchgate.netdntb.gov.ua

Table 2: Mechanistic Aspects of Pyridine-Based Corrosion Inhibitors

| Inhibitor Type | Metal/Medium | Key Mechanistic Feature | Inhibition Efficiency | Reference Context |

|---|---|---|---|---|

| Naphthalene derivative with pyridin-2-ylmethylamino)butyl | Mild Steel / 1.0 M HCl | Adsorption on metal surface, follows Langmuir isotherm | >90% at 100 ppm | researchgate.net |

| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel / 1 M HCl | Efficiency increases with concentration, decreases with temperature | Significant | researchgate.net |

| General Organic Ligands with N, S atoms | Mild Steel / Acid | Adsorption via heteroatoms, formation of protective layer | High | analis.com.my |

Investigation of Aggregation-Induced Emission (AIE) Characteristics